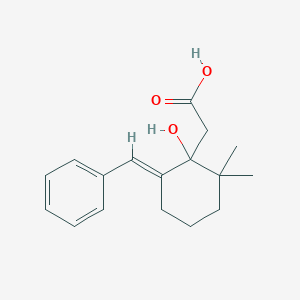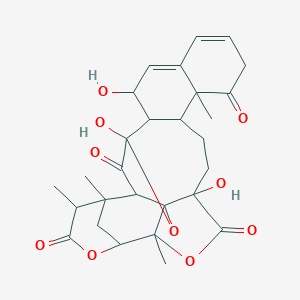
N-benzyl-2-(2-methylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-2-(2-methylphenyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. This compound is also known as N-benzyl-2-(o-tolyl)acetamide and is synthesized through a multistep process involving the reaction of benzylamine with 2-methylbenzoyl chloride. The resulting product is a white crystalline powder that is soluble in organic solvents and exhibits unique biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of N-benzyl-2-(2-methylphenyl)acetamide is not fully understood, but it is believed to act through modulation of the GABAergic system. This compound has been shown to enhance GABAergic neurotransmission, which is responsible for the inhibition of neuronal activity in the brain. This effect is thought to underlie the analgesic and anticonvulsant properties of N-benzyl-2-(2-methylphenyl)acetamide.
Biochemical and Physiological Effects:
N-benzyl-2-(2-methylphenyl)acetamide exhibits a range of biochemical and physiological effects, including analgesia, anti-inflammatory activity, and anticonvulsant effects. It has also been shown to have neuroprotective properties, which could be useful in the treatment of neurological disorders such as Alzheimer's disease. This compound has a relatively low toxicity profile, making it a promising candidate for further research and development.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-benzyl-2-(2-methylphenyl)acetamide in lab experiments include its potent analgesic and anti-inflammatory activity, as well as its low toxicity profile. However, this compound is relatively difficult to synthesize and purify, which can limit its availability for research purposes. Additionally, the mechanism of action of N-benzyl-2-(2-methylphenyl)acetamide is not fully understood, which could complicate its use in certain experimental settings.
Orientations Futures
There are several future directions for research involving N-benzyl-2-(2-methylphenyl)acetamide. One potential area of study is the development of novel pain management drugs based on the structure of this compound. Another potential direction is the investigation of the neuroprotective properties of N-benzyl-2-(2-methylphenyl)acetamide, with a focus on its potential applications in the treatment of Alzheimer's disease and other neurological disorders. Additionally, further research is needed to fully elucidate the mechanism of action of this compound, which could provide valuable insights into its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of N-benzyl-2-(2-methylphenyl)acetamide involves a multistep process that begins with the reaction of benzylamine with 2-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate amide, which is then purified through recrystallization to yield the final product. The purity and yield of the product can be improved through various purification techniques such as column chromatography and HPLC.
Applications De Recherche Scientifique
N-benzyl-2-(2-methylphenyl)acetamide has been extensively studied for its potential applications in medicinal chemistry and drug discovery. This compound exhibits potent analgesic and anti-inflammatory activity, making it a promising candidate for the development of novel pain management drugs. It has also been shown to have anticonvulsant and neuroprotective effects, which could be useful in the treatment of neurological disorders such as epilepsy and Alzheimer's disease.
Propriétés
Nom du produit |
N-benzyl-2-(2-methylphenyl)acetamide |
|---|---|
Formule moléculaire |
C16H17NO |
Poids moléculaire |
239.31 g/mol |
Nom IUPAC |
N-benzyl-2-(2-methylphenyl)acetamide |
InChI |
InChI=1S/C16H17NO/c1-13-7-5-6-10-15(13)11-16(18)17-12-14-8-3-2-4-9-14/h2-10H,11-12H2,1H3,(H,17,18) |
Clé InChI |
AJZYRYFIKTWSMW-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1CC(=O)NCC2=CC=CC=C2 |
SMILES canonique |
CC1=CC=CC=C1CC(=O)NCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[2-(6-Methoxy-1-oxo-1,2,3,4-tetrahydro-2-naphthalenyl)-1-methyl-5-oxocyclopentyl]acetaldehyde](/img/structure/B239991.png)







![2-chloro-N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B240024.png)
![Ethyl 3-[(3,4-dimethoxybenzoyl)amino]-4-methylbenzoate](/img/structure/B240027.png)

